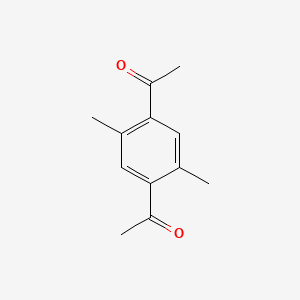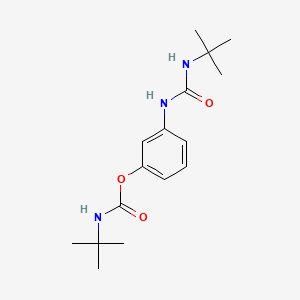
Ethanone, 1,1'-(2,5-dimethyl-1,4-phenylene)bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 1,1’-(2,5-dimethyl-1,4-phenylene)bis- is an organic compound with the molecular formula C12H14O2 It is a derivative of ethanone, where two ethanone groups are attached to a 2,5-dimethyl-1,4-phenylene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1,1’-(2,5-dimethyl-1,4-phenylene)bis- typically involves the condensation of 2,5-dimethyl-1,4-phenylenediamine with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Ethanone, 1,1’-(2,5-dimethyl-1,4-phenylene)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
Ethanone, 1,1’-(2,5-dimethyl-1,4-phenylene)bis- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of Ethanone, 1,1’-(2,5-dimethyl-1,4-phenylene)bis- involves its interaction with specific molecular targets. The compound’s ketone groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The aromatic ring allows for π-π interactions with other aromatic compounds, influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
Ethanone, 1,1’-(1,4-phenylene)bis-: Similar structure but without the methyl groups on the phenylene ring.
Ethanone, 1,1’-(2,5-dimethoxy-1,4-phenylene)bis-: Contains methoxy groups instead of methyl groups.
Uniqueness
Ethanone, 1,1’-(2,5-dimethyl-1,4-phenylene)bis- is unique due to the presence of methyl groups on the phenylene ring, which can influence its reactivity and interactions with other molecules. This structural variation can lead to different chemical and biological properties compared to its analogs .
特性
CAS番号 |
74472-14-3 |
|---|---|
分子式 |
C12H14O2 |
分子量 |
190.24 g/mol |
IUPAC名 |
1-(4-acetyl-2,5-dimethylphenyl)ethanone |
InChI |
InChI=1S/C12H14O2/c1-7-5-12(10(4)14)8(2)6-11(7)9(3)13/h5-6H,1-4H3 |
InChIキー |
ADOBEGHZNSOWMB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C(=O)C)C)C(=O)C |
正規SMILES |
CC1=CC(=C(C=C1C(=O)C)C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![L-Histidine, N-[3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-oxopropyl]-](/img/structure/B3056742.png)
![Pyridine, 2,6-bis[(diphenylphosphino)methyl]-](/img/structure/B3056743.png)



![1,5-Dimethyl-3H-pyridazino[4,5-b]indol-4(5H)-one](/img/structure/B3056750.png)





